3-[2-(Dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
3-[2-(Dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide typically involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters with various reagents . The reaction conditions often include the use of bases such as triethylamine and solvents like ethanol or methanol. The process may also involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[2-(Dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and pathways. For instance, its antimicrobial activity is attributed to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial protein synthesis . The anti-inflammatory effects are likely due to the suppression of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer properties, particularly in breast cancer treatment.
Pyrido[2,3-d]pyrimidine: Used as a selective CDK4/6 inhibitor in cancer therapy.
Uniqueness
3-[2-(Dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its dual antimicrobial and anti-inflammatory activities. This dual functionality makes it a promising candidate for further development in both pharmaceutical and industrial applications .
Properties
IUPAC Name |
3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-4-6-19(7-5-2)11(21)8-20-9-18-15-12(16(20)23)10(3)13(24-15)14(17)22/h9H,4-8H2,1-3H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKLGUWEFTBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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